molecular formula C21H26N2O3S B2842068 3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448130-84-4

3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2842068
CAS No.: 1448130-84-4
M. Wt: 386.51
InChI Key: CMBNSNPZOFGRLH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide is a high-purity chemical compound for research use only. This pyrrolidine-sulfonamide hybrid scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in the field of oncology. Compounds featuring a benzenesulfonyl-pyrrolidine core have been identified as key structural motifs in the discovery of potent Oxidative Phosphorylation (OXPHOS) inhibitors, which represent a promising therapeutic strategy for cancers dependent on aerobic metabolism, such as certain pancreatic cancers, lymphomas, and acute myeloid leukemias . Structurally, this molecule integrates a pyrrolidine ring, a benzenesulfonyl group, and a 4-tert-butylphenyl carboxamide moiety. The sulfonamide group is a privileged pharmacophore known to be critical for the potency of such inhibitors . Its specific mechanism of action is inferred from close structural analogs, which have been shown to potently inhibit mitochondrial Complex I function, thereby disrupting the electron transport chain, depleting cellular ATP production, and ultimately leading to cancer cell death, especially in metabolic conditions that force reliance on mitochondrial respiration . Researchers can utilize this compound as a valuable chemical tool or building block for probing mitochondrial function, studying cancer metabolism, and conducting structure-activity relationship (SAR) studies to optimize drug-like properties, including potency and metabolic stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care and refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-21(2,3)16-9-11-17(12-10-16)22-20(24)23-14-13-19(15-23)27(25,26)18-7-5-4-6-8-18/h4-12,19H,13-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNSNPZOFGRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Cycloaddition with Azomethine Ylides

The pyrrolidine core is efficiently constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. As demonstrated by Sánchez-Sánchez et al., Ag₂CO₃ catalyzes the reaction of N-tert-butanesulfinylimine-derived 1-azadienes with azomethine ylides, yielding pyrrolidines with up to four stereogenic centers. The tert-butanesulfinyl group acts as a chiral auxiliary, directing endo-selectivity and enabling diastereomeric ratios exceeding 20:1.

Table 1: Representative Conditions for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

Dipolarophile Catalyst Temperature (°C) Yield (%) dr (endo:exo)
Methyl acrylate Ag₂CO₃ 25 78 22:1
Benzaldehyde Ag₂CO₃ 40 65 18:1
Nitroethylene Ag₂CO₃ 0 82 25:1

The choice of dipolarophile influences both regioselectivity and yield. For instance, electron-deficient dipolarophiles like nitroethylene enhance reaction rates and selectivity due to increased electrophilicity.

Introduction of the Benzenesulfonyl Group

Sulfonation of Pyrrolidine Intermediates

The benzenesulfonyl group is introduced via nucleophilic substitution or direct sulfonation. A common approach involves reacting a pyrrolidine-3-amine or pyrrolidine-3-alcohol intermediate with benzenesulfonyl chloride under basic conditions. For example, PubChem data for (R)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate illustrates the use of sulfonyl chlorides in anhydrous dichloromethane with triethylamine, achieving yields of 70–85%.

Mechanistic Insight : Computational studies reveal that the tert-butanesulfinyl group’s oxygen interacts with silver in the metallodipole, stabilizing the transition state and favoring the desired stereochemistry. Steric interactions between the tert-butyl group and the sulfonyl moiety further modulate selectivity.

Carboxamide Formation via Coupling Reactions

Activation and Coupling with 4-tert-Butylphenylamine

The final step involves coupling the pyrrolidine-1-carboxylic acid intermediate with 4-tert-butylaniline. Patent WO2011076678A1 details the use of coupling agents such as HATU or EDCl with HOAt in dimethylformamide (DMF), yielding carboxamides in 60–90% efficiency.

Table 2: Coupling Reagent Efficiency

Reagent Base Solvent Yield (%)
HATU DIPEA DMF 88
EDCl HOAt DCM 75
DCC DMAP THF 65

Optimal results are obtained with HATU and DIPEA, which minimize racemization and side reactions.

Stereochemical Considerations and Optimization

Influence of the Sulfinyl Chiral Auxiliary

The (S)-configuration of the tert-butanesulfinyl group induces a (2S,3R,4S,5R) absolute configuration in the pyrrolidine ring, as confirmed by X-ray crystallography and NMR analysis. DFT calculations at the B3LYP level demonstrate that the sulfinyl oxygen’s interaction with silver in the metallodipole lowers the activation energy of the endo transition state by 2.8 kcal·mol⁻¹, accounting for the observed diastereoselectivity.

Resolution of Racemic Mixtures

For non-chiral auxiliary routes, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves enantiomeric excesses >95%.

Alternative Synthetic Routes

Reductive Amination and Ring-Closing Metathesis

Alternative methods include reductive amination of γ-keto sulfonates followed by ring-closing metathesis (RCM). However, this route suffers from lower yields (40–50%) compared to cycloaddition.

Solid-Phase Synthesis

Patent WO2002006222A1 discloses a solid-phase approach using Wang resin-bound pyrrolidine precursors, enabling rapid diversification but requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the phenylsulfonyl and carboxamide groups, allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

  • Target Compound : Pyrrolidine carboxamide core with benzenesulfonyl and 4-tert-butylphenyl groups.
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5) :
    • Core : Piperidine ring (6-membered) vs. pyrrolidine (5-membered).
    • Substituents : tert-Butoxycarbonyl (Boc) and phenyl groups; carboxylic acid instead of carboxamide.
    • Impact : The piperidine core offers greater conformational flexibility, while the carboxylic acid group may reduce membrane permeability compared to the carboxamide in the target compound. Boc protection enhances solubility during synthesis but requires deprotection for biological activity .

Substituent-Driven Properties

  • 4-tert-Butylphenyl Group: High lipophilicity may improve bioavailability but could limit aqueous solubility.
  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent EP): Substituents: Trifluoroethyl (electron-withdrawing), morpholinopyridine (polar), and hydroxypropan-2-ylamino (hydrogen-bonding). Impact: The trifluoroethyl group increases metabolic stability compared to benzenesulfonyl, while morpholine improves solubility. Patent claims focus on solid-state forms, highlighting the importance of crystallinity in drug development .

Comparative Data Table

Property Target Compound (3S,4R)-Piperidine Derivative Trifluoroethyl-Morpholine Analog
Core Structure Pyrrolidine Piperidine Pyrrolidine
Molecular Weight ~414.5 g/mol (estimated) 305.37 g/mol ~600 g/mol (estimated)
Key Substituents Benzenesulfonyl, 4-tert-butylphenyl Boc, phenyl, carboxylic acid Trifluoroethyl, morpholinopyridine
Solubility (Predicted) Low (lipophilic substituents) Moderate (Boc and carboxylic acid) Moderate (morpholine enhances polarity)
Synthetic Complexity Moderate (sulfonylation and carboxamide coupling) High (stereoselective synthesis, Boc protection) High (multiple heterocyclic couplings)
Patent/Application Not disclosed Safety data sheet (industrial use) Solid-state forms (pharmaceutical development)

Research Findings and Implications

  • Metabolic Stability : The benzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to trifluoroethyl or morpholine-containing analogs, though this requires experimental validation.
  • Binding Affinity : Pyrrolidine carboxamides often exhibit improved target engagement over piperidine derivatives due to reduced ring flexibility, as seen in protease inhibitors .

Biological Activity

3-(Benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S. It features a pyrrolidine ring substituted with a benzenesulfonyl group and a tert-butylphenyl group, which are essential for its biological activity.

Key Properties:

  • Molecular Weight: 356.47 g/mol
  • LogP: Indicates lipophilicity, which may affect bioavailability and cellular uptake.

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide often act as inhibitors of specific enzymes or receptors involved in disease processes. The benzenesulfonamide moiety is known to interact with carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain carbonic anhydrase isoforms. For instance, compounds with similar structures have been shown to inhibit tumor-associated isoforms like hCA IX and hCA XII, which are relevant in cancer biology.

Efficacy Data:

CompoundTargetIC50 (nM)Reference
3-(Benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamidehCA IXTBD
Similar CompoundhCA II149.9

Cytotoxicity Assays

Cytotoxicity assays against various cancer cell lines have shown promising results. For example, related compounds exhibited selective cytotoxicity towards Hep3B and A549 cell lines, indicating potential for targeted cancer therapy.

Cytotoxicity Data:

Cell LineCompoundIC50 (µM)
Hep3BTBDTBD
A549TBDTBD

Case Studies

Several studies have investigated the biological activity of related compounds. For instance, a study on benzimidazole carboxamide derivatives demonstrated significant anticancer activity through PARP inhibition, suggesting a mechanism that may also be applicable to the sulfonamide class.

Case Study Summary:

  • Study Focus: Anticancer activity via PARP inhibition.
  • Findings: Compounds showed IC50 values comparable to established drugs like veliparib.
  • Implications: Supports the potential use of similar structures in cancer treatment.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Lower temperatures reduce sulfonation side products.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
  • Catalysts : Palladium catalysts improve regioselectivity during aryl substitutions .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns protons and carbons to the pyrrolidine ring, benzenesulfonyl, and tert-butylphenyl groups. Chemical shifts for sulfonyl-attached protons typically appear downfield (δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves stereochemistry and confirms substituent positions .
  • X-ray Crystallography : Determines absolute configuration and solid-state packing. For example, single-crystal analysis of similar pyrrolidine derivatives revealed chair conformations and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns .

Advanced: How do the benzenesulfonyl and tert-butylphenyl substituents influence this compound’s bioactivity and binding interactions?

Answer:

  • Benzenesulfonyl Group :
    • Enhances electrophilicity , facilitating interactions with nucleophilic residues in enzyme active sites (e.g., acetylcholinesterase) .
    • Improves metabolic stability by resisting oxidative degradation .
  • tert-Butylphenyl Group :
    • Increases lipophilicity , enhancing membrane permeability (logP ~3.5 predicted) .
    • Provides steric bulk, which may reduce off-target binding but limit access to narrow enzyme pockets.
  • Synergistic Effects : The sulfonyl group’s electron-withdrawing nature and the tert-butyl group’s hydrophobicity create a balance between solubility and target affinity. Comparative studies with analogs (e.g., methoxy or trifluoromethyl substitutions) show that bulky groups improve selectivity for specific receptors .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from differences in assay conditions or compound purity. Methodological strategies include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., consistent cell lines, enzyme concentrations) .
  • Purity Validation : Confirm compound integrity via HPLC (>99% purity) and LC-MS to rule out degradation products .
  • Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with methyl or trifluoromethyl groups) to isolate substituent-specific effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies key residues responsible for activity variations .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: What chiral resolution techniques are effective for isolating enantiomerically pure forms of this compound?

Answer:

  • Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) .
  • Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., tartaric acid) and recrystallize .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Crystallization-Induced Asymmetric Transformation (CIAT) : Control supersaturation and temperature to favor a single enantiomer .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Enzyme Inhibition Assays :
    • Acetylcholinesterase (AChE) Activity : Measure IC50 via Ellman’s method .
    • Kinase Profiling : Use ADP-Glo™ assays to screen for kinase inhibition .
  • Cellular Viability Assays :
    • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
    • Membrane Permeability : Caco-2 monolayers predict blood-brain barrier penetration .

Advanced: How can computational methods predict this compound’s pharmacokinetic and toxicological profiles?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict half-life .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity and potential metabolite formation .

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